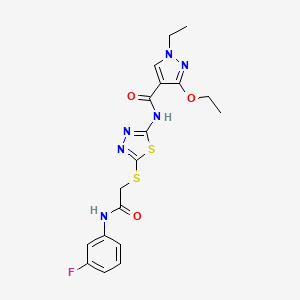
3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19FN6O3S2 and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1170836-06-2) is a synthetic compound that belongs to the class of pyrazole carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a pyrazole ring fused with a thiadiazole moiety, which is known for various bioactive properties.
The molecular formula of the compound is C18H19FN6O3S2 with a molecular weight of 450.5 g/mol. The presence of functional groups such as ethoxy and thiadiazole contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN6O3S2 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1170836-06-2 |
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, compounds containing the thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The effectiveness is often measured using the median inhibitory concentration (IC50). In one study, derivatives showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines .
Antimicrobial Activity
The 1,3,4-thiadiazole ring is recognized for its antimicrobial properties. Compounds containing this scaffold have been tested for their efficacy against bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation in animal models . For example, some pyrazole derivatives have been shown to be comparable to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways crucial for cell survival and proliferation.
- DNA Interaction : Some pyrazole derivatives have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.
Study on Anticancer Properties
In a comparative study on the anticancer effects of various pyrazole derivatives, it was found that modifications to the ethoxy group significantly influenced cytotoxicity. For instance, shifting from para to ortho positions enhanced activity fourfold .
Antimicrobial Efficacy
A series of synthesized compounds based on the thiadiazole scaffold were tested against common bacterial strains. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
特性
IUPAC Name |
3-ethoxy-1-ethyl-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S2/c1-3-25-9-13(16(24-25)28-4-2)15(27)21-17-22-23-18(30-17)29-10-14(26)20-12-7-5-6-11(19)8-12/h5-9H,3-4,10H2,1-2H3,(H,20,26)(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHWLXHCSDYUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














